4-Bromo-2,5-dichlorotoluene chemical properties
4-Bromo-2,5-dichlorotoluene chemical properties
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 4-Bromo-2,5-dichlorotoluene
Executive Summary
4-Bromo-2,5-dichlorotoluene is a poly-substituted aromatic hydrocarbon of significant interest to the synthetic chemistry community. Its pre-functionalized toluene core, featuring a unique arrangement of one bromine and two chlorine atoms, establishes it as a versatile and valuable intermediate building block. The distinct electronic properties and differential reactivity of its halogen substituents allow for regioselective transformations, making it a strategic precursor in the synthesis of complex molecules for agrochemical and other specialized applications.[1] This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an analysis of its reactivity, and essential safety considerations for its handling.
Physicochemical and Structural Properties
The identity and fundamental properties of 4-Bromo-2,5-dichlorotoluene are summarized below. These characteristics are foundational to its behavior in chemical reactions and its handling in a laboratory setting.
| Property | Value | Source |
| CAS Number | 1807208-46-3 | [1] |
| Molecular Formula | C₇H₅BrCl₂ | [1][2] |
| Molecular Weight | 239.92 g/mol | [1][2] |
| IUPAC Name | 1-bromo-2,5-dichloro-4-methylbenzene | |
| Canonical SMILES | CC1=C(C=C(Br)C=C1Cl)Cl | |
| Appearance | (Predicted) White to off-white solid or liquid |
Synthesis and Manufacturing
The most direct and efficient synthesis of 4-Bromo-2,5-dichlorotoluene involves the electrophilic aromatic substitution of 2,5-dichlorotoluene.[1] This pathway is governed by the directing effects of the substituents on the starting material. The methyl group is an ortho-, para-director and an activating group, while the chlorine atoms are ortho-, para-directing but deactivating. The cumulative effect directs the incoming electrophile (bromine) to the C4 position, which is para to the activating methyl group and sterically accessible.
Primary Synthetic Route: Electrophilic Bromination
The bromination is typically achieved using molecular bromine (Br₂) with a Lewis acid catalyst, such as ferric chloride (FeCl₃), or with N-bromosuccinimide (NBS).[1] The Lewis acid polarizes the Br-Br bond, creating a potent electrophile ("Br⁺") that is attacked by the electron-rich aromatic ring.
Caption: Synthetic workflow for 4-Bromo-2,5-dichlorotoluene.
Detailed Experimental Protocol: Synthesis via Electrophilic Bromination
This protocol is a representative procedure based on established methods for aromatic bromination.[1]
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Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), dissolve 2,5-dichlorotoluene (1.0 eq.) in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).
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Catalyst Addition: Add a catalytic amount of ferric chloride (FeCl₃) (approx. 0.05 eq.) to the solution.
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Bromine Addition: Cool the mixture in an ice bath. Slowly add a solution of molecular bromine (1.0 eq.) in the same solvent via the dropping funnel over 30-60 minutes. Maintain the temperature below 10°C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
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Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite to destroy any unreacted bromine.
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Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
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Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 4-Bromo-2,5-dichlorotoluene.
Spectroscopic Profile and Characterization
While specific experimental spectra for 4-Bromo-2,5-dichlorotoluene are not widely published, its structure allows for the confident prediction of its key spectroscopic features. These predictions are essential for reaction monitoring and structural confirmation.
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¹H NMR: The spectrum is expected to show two signals in the aromatic region (approx. 7.0-7.8 ppm), both appearing as singlets due to the absence of adjacent protons. A third signal, a singlet corresponding to the methyl group (CH₃), would appear further upfield (approx. 2.3-2.5 ppm).
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¹³C NMR: The spectrum should display seven distinct signals: four for the quaternary aromatic carbons (C-Br, C-Cl, C-CH₃, C-Cl) and two for the protonated aromatic carbons (C-H), plus one signal for the methyl carbon.
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Mass Spectrometry: The mass spectrum will be characterized by a complex molecular ion (M⁺) peak cluster due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a distinctive pattern of peaks (M⁺, M⁺+2, M⁺+4, M⁺+6) that is diagnostic for a BrCl₂-containing compound.
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Infrared (IR) Spectroscopy: Key absorption bands are expected for aromatic C-H stretching (~3100-3000 cm⁻¹), alkyl C-H stretching (~2950-2850 cm⁻¹), aromatic C=C stretching (~1600-1450 cm⁻¹), and C-X (C-Cl and C-Br) bond stretching in the fingerprint region (<1100 cm⁻¹).
Chemical Reactivity and Synthetic Utility
The synthetic value of 4-Bromo-2,5-dichlorotoluene stems from the differential reactivity of its functional groups, which enables sequential and controlled transformations.[1]
Regioselective Cross-Coupling Reactions
The carbon-bromine bond is significantly more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).[3] This reactivity difference (C-Br > C-Cl) is the cornerstone of its utility, allowing chemists to selectively introduce a new substituent at the C4 position while leaving the two chlorine atoms untouched for potential subsequent reactions.
Caption: Regioselective functionalization via Suzuki coupling.
This strategy allows for the construction of complex molecular architectures in a controlled, stepwise manner, which is highly desirable in the synthesis of agrochemicals and pharmaceuticals.[1]
Oxidation of the Methyl Group
The methyl group provides an additional site for functionalization. It can be oxidized to a carboxylic acid using strong oxidizing agents (e.g., KMnO₄ or CrO₃), yielding 4-bromo-2,5-dichlorobenzoic acid.[1] This transformation converts the alkyl group into a versatile handle for further derivatization, such as amide or ester formation.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is readily available for 4-Bromo-2,5-dichlorotoluene. Therefore, it must be handled with the precautions appropriate for a potentially hazardous, polyhalogenated aromatic compound. Data from the closely related compound, 4-bromo-2-chlorotoluene, indicates potential hazards.
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Hazard Assessment: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[4] It is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[4][5]
-
Recommended Handling Procedures:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[6][7]
-
Avoid breathing vapors or dust.[7]
-
Wash hands thoroughly after handling.[4]
-
Store in a tightly closed container in a cool, dry place.[6]
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Applications in Research and Development
The primary application of 4-Bromo-2,5-dichlorotoluene is as a key intermediate in organic synthesis.[1] Its specific halogenation pattern and capacity for regioselective chemistry make it particularly valuable in:
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Agrochemical Science: As a building block for novel herbicides and insecticides where specific substitution patterns on the aromatic ring are crucial for biological activity.[1]
-
Pharmaceutical Research: As a starting material for the synthesis of complex drug candidates.
-
Materials Science: As a precursor for specialized polymers or other materials where halogen atoms can impart desirable properties like flame retardancy.
References
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PubChem. 4-Bromo-2,3-dichlorotoluene | C7H5BrCl2 | CID 69381455. [Link]
-
PubChem. 4-Bromo-2-chlorotoluene | C7H6BrCl | CID 2735554. [Link]
-
NIST. 4-Bromo-3-chlorotoluene - NIST WebBook. [Link]
-
CPAchem. (2023, September 13). Safety data sheet - 4-Bromo-2-chlorophenol. [Link]
Sources
- 1. 4-Bromo-2,5-dichlorotoluene|CAS 1807208-46-3 [benchchem.com]
- 2. 4-Bromo-2,3-dichlorotoluene | C7H5BrCl2 | CID 69381455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. 4-Bromo-2-chlorotoluene | C7H6BrCl | CID 2735554 - PubChem [pubchem.ncbi.nlm.nih.gov]
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